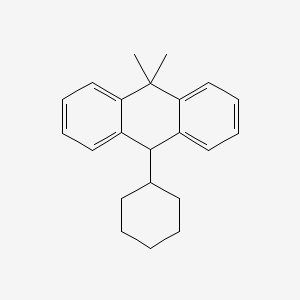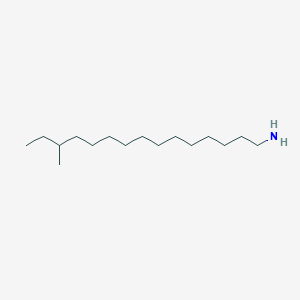
13-Methylpentadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methylpentadecan-1-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and an amine group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpentadecan-1-amine typically involves the alkylation of ammonia or primary amines with long-chain alkyl halides. One common method is the reaction of 13-methylpentadecyl bromide with ammonia under controlled conditions to yield the desired amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a high yield and purity of the compound. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
13-Methylpentadecan-1-amine has a wide range of applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which 13-Methylpentadecan-1-amine exerts its effects involves its interaction with cellular membranes and proteins. The amine group can form hydrogen bonds with various biomolecules, altering their structure and function. Additionally, the long hydrophobic carbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence cellular processes such as signal transduction and ion transport.
Comparaison Avec Des Composés Similaires
Pentadecan-1-amine: Lacks the methyl group at the 13th position, making it less hydrophobic.
13-Methylhexadecan-1-amine: Has an additional carbon in the chain, altering its physical properties and reactivity.
N-benzyl-N-methylpentadecan-1-amine: Contains a benzyl group, significantly changing its chemical behavior and applications.
Uniqueness: 13-Methylpentadecan-1-amine is unique due to its specific structure, which combines a long hydrophobic chain with a polar amine group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Propriétés
Numéro CAS |
132915-82-3 |
|---|---|
Formule moléculaire |
C16H35N |
Poids moléculaire |
241.46 g/mol |
Nom IUPAC |
13-methylpentadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3 |
Clé InChI |
LDGMDTRJMPKGQS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



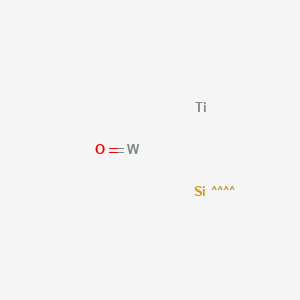

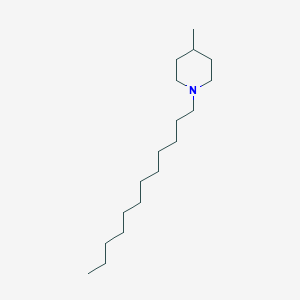
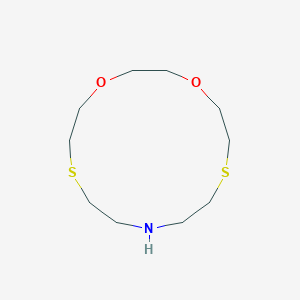
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
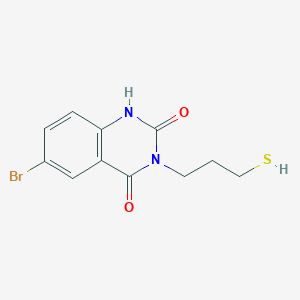

![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
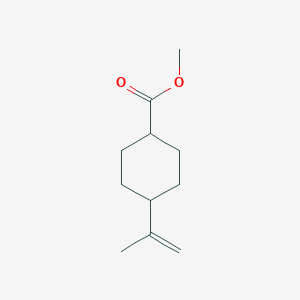
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
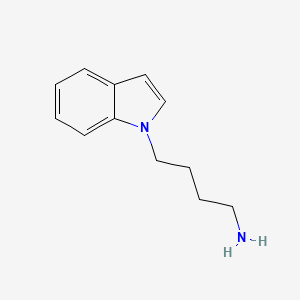
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
